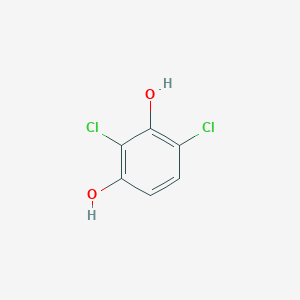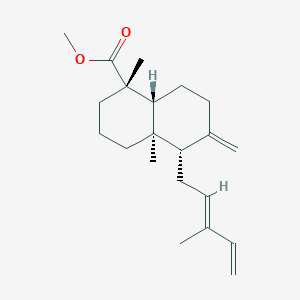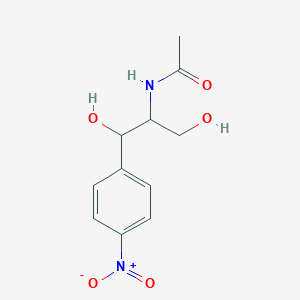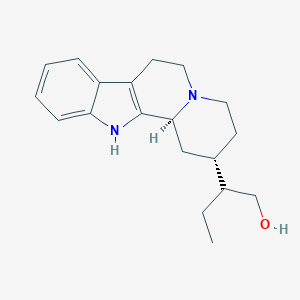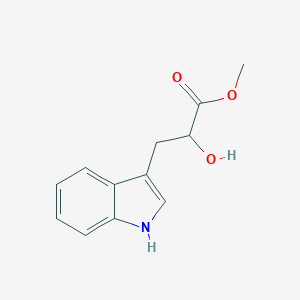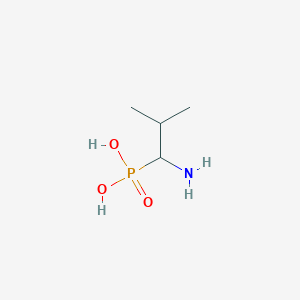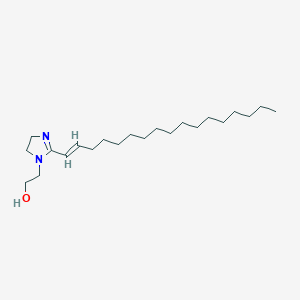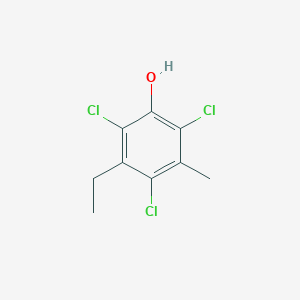
2-Methyl-4-propylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-propylphenol (MPP) is a chemical compound that belongs to the family of alkylphenols. It is commonly used in various industries due to its unique properties. MPP is a colorless liquid that has a strong odor and is soluble in water.
Mecanismo De Acción
2-Methyl-4-propylphenol acts as an inhibitor of cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various compounds in the body. By inhibiting these enzymes, 2-Methyl-4-propylphenol can alter the metabolism of other compounds, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-4-propylphenol has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in various cell types, leading to cell damage. 2-Methyl-4-propylphenol has also been shown to have estrogenic activity, which can lead to hormonal imbalance. In addition, 2-Methyl-4-propylphenol has been shown to affect the immune system, leading to immune dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-propylphenol has several advantages for lab experiments. It is readily available and relatively inexpensive. 2-Methyl-4-propylphenol is also stable under normal laboratory conditions. However, 2-Methyl-4-propylphenol has some limitations for lab experiments. It has a strong odor, which can be unpleasant and can affect the experimental results. In addition, 2-Methyl-4-propylphenol can be toxic to some organisms, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-4-propylphenol. One direction is to study the effect of 2-Methyl-4-propylphenol on human health. This could involve studying the metabolism of 2-Methyl-4-propylphenol in the body and its potential effects on various physiological systems. Another direction is to study the environmental impact of 2-Methyl-4-propylphenol. This could involve studying the behavior of 2-Methyl-4-propylphenol in the environment and its potential effects on aquatic organisms. Finally, future research could focus on the synthesis of new compounds based on 2-Methyl-4-propylphenol, which could have potential applications in various industries.
Métodos De Síntesis
2-Methyl-4-propylphenol can be synthesized through various methods. One of the most common methods is the reaction between 4-propylphenol and methanol in the presence of a catalyst such as sulfuric acid. The reaction produces 2-Methyl-4-propylphenol and water. Another method involves the reaction between 4-propylphenol and methyl chloride in the presence of a base such as sodium hydroxide. The reaction produces 2-Methyl-4-propylphenol and sodium chloride.
Aplicaciones Científicas De Investigación
2-Methyl-4-propylphenol has been widely used in scientific research due to its unique properties. It is commonly used as a model compound to study the behavior of alkylphenols in the environment. 2-Methyl-4-propylphenol has also been used to study the effect of alkylphenols on aquatic organisms. In addition, 2-Methyl-4-propylphenol has been used as a precursor for the synthesis of other compounds such as antioxidants and surfactants.
Propiedades
Número CAS |
18441-56-0 |
|---|---|
Nombre del producto |
2-Methyl-4-propylphenol |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-methyl-4-propylphenol |
InChI |
InChI=1S/C10H14O/c1-3-4-9-5-6-10(11)8(2)7-9/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
LDQYTDPXIMNESL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)O)C |
SMILES canónico |
CCCC1=CC(=C(C=C1)O)C |
Otros números CAS |
18441-56-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





